6-Benzylthioguanine

Overview

Description

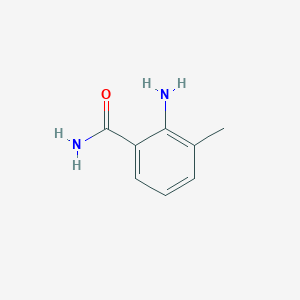

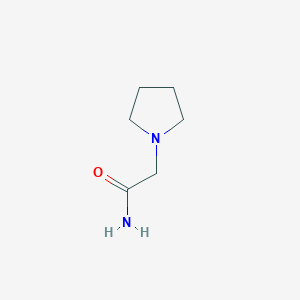

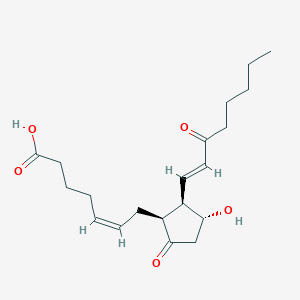

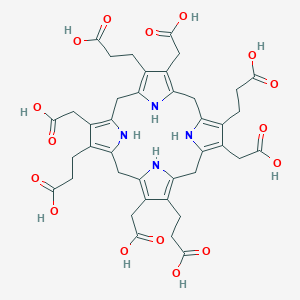

6-Benzylthioguanine is a thiopurine . It is a purine analogue antineoplastic agent used for the induction of remission, and for remission consolidation in patients with acute nonlymphocytic anemias . Its molecular formula is C12H11N5S and has a molecular weight of 257.32 g/mol.

Molecular Structure Analysis

The structural effects of 6-thioguanine on duplex DNA have been studied . Both duplexes adopt right-handed helical conformations with all Watson–Crick hydrogen bonding in place . The S6G·T structures exhibit a wobble-type base pairing at the lesion site, with thymine shifted toward the major groove and S6G displaced toward the minor groove .Chemical Reactions Analysis

6-Thioguanine has been studied for its electrochemical properties . The MCFSMW/SPE possessed an appropriate response and an appreciable electrooxidation behaviors toward the 6-TG detection .Scientific Research Applications

Metabolic and Pharmacokinetic Studies

6-Benzylthioguanine has been studied for its impact on metabolic and pharmacokinetic processes in humans. A study by (Dolan et al., 1998) found that this compound inactivates the DNA repair protein, O6-alkylguanine-DNA alkyl-transferase (AGT), and enhances sensitivity to nitrosoureas in tumor-cell lines. The study focused on the pharmacokinetics and metabolic fate of 6-Benzylthioguanine in humans and its effect on AGT activity in peripheral-blood mononuclear cells.

Synthesis and Biological Evaluation

Another research area involves the synthesis and biological evaluation of derivatives of 6-Benzylthioguanine. For example, (Gulcan et al., 2014) explored the synthesis of novel derivatives and their potential as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's Disease.

Antitumor Evaluation and Molecular Modeling

6-Benzylthioguanine derivatives have been synthesized and evaluated for antitumor activities, with studies also focusing on molecular modeling and quantitative structure–activity relationship (QSAR) analyses. (Tomorowicz et al., 2020) conducted such a study, highlighting significant cytotoxic activity against various cancer cell lines.

DNA Repair Protein Interaction

The interaction of 6-Benzylthioguanine analogs with the DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT), is another significant research area. (Ewesuedo et al., 2001) investigated this aspect, comparing various analogs for their AGT inactivation capabilities in mouse models.

Combination Studies with Other Agents

Research has also been conducted on the combined effects of 6-Benzylthioguanine derivatives with other agents, such as in the study of antiviral effects against herpes simplex virus (Mucsi et al., 2001).

Mechanism of Action

Target of Action

6-Benzylthioguanine, also known as Thioguanine or 6-Thioguanine (6-TG), is primarily targeted towards the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . HGPRTase plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis .

Mode of Action

6-Benzylthioguanine competes with hypoxanthine and guanine for HGPRTase and is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . This interaction disrupts the normal functioning of the purine salvage pathway, thereby inhibiting the synthesis of DNA and RNA .

Biochemical Pathways

The primary biochemical pathway affected by 6-Benzylthioguanine is the purine salvage pathway . By inhibiting HGPRTase, 6-Benzylthioguanine disrupts the conversion of hypoxanthine and guanine into their respective nucleotides, impeding DNA and RNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of 6-Benzylthioguanine are complex and can vary among individuals . It is generally well-absorbed after oral administration, with a bioavailability ranging from 14% to 46% . The drug is metabolized intracellularly, and its elimination half-life ranges from 25 to 240 minutes . These properties can impact the drug’s bioavailability and therapeutic efficacy .

Result of Action

The primary result of 6-Benzylthioguanine’s action is the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis . This makes it effective as an antineoplastic agent, particularly in the treatment of acute leukemias . Additionally, 6-Benzylthioguanine has been found to decrease VEGF protein levels through ERK pathway inhibition in malignant glioma cells .

Action Environment

The action, efficacy, and stability of 6-Benzylthioguanine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, genetic variations, particularly in the gene encoding thiopurine S-methyltransferase, can influence an individual’s response to the drug .

properties

IUPAC Name |

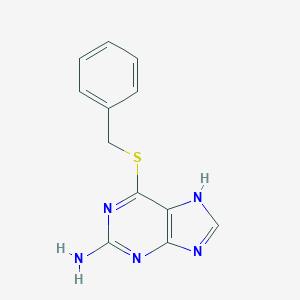

6-benzylsulfanyl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMGATKUPCKDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172053 | |

| Record name | 6-Benzylthioguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1874-58-4 | |

| Record name | 2-Amino-6-(benzylthio)purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzylthioguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzylthioguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzylthioguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(phenylmethyl)thio]-1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BENZYLTHIOGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89Y54IWIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)